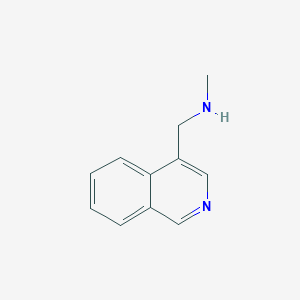

N-methyl-(isoquinolin-4-ylmethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isoquinolin-4-yl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-6-10-8-13-7-9-4-2-3-5-11(9)10/h2-5,7-8,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISGLKXJHQKIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Strategies for N Methyl Isoquinolin 4 Ylmethyl Amine and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for N-methyl-(isoquinolin-4-ylmethyl)amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, two primary disconnection strategies can be envisioned, focusing on the formation of the C-N bonds and the construction of the isoquinoline (B145761) ring system.

Strategy 1: Disconnection of the N-Methyl Group and the Side Chain

The most intuitive disconnection involves cleaving the bond between the methyl group and the nitrogen atom (C-N bond), followed by the disconnection of the aminomethyl side chain from the isoquinoline core. This approach simplifies the target molecule to a key intermediate, isoquinoline-4-carbaldehyde (B1337463).

Disconnection a (N-Methylation): The final step in the synthesis would be the methylation of the primary amine, (isoquinolin-4-ylmethyl)amine. This can be achieved through various methods, such as the Eschweiler-Clarke reaction or reductive amination.

Disconnection b (Side Chain Attachment): The (isoquinolin-4-ylmethyl)amine precursor can be synthesized from isoquinoline-4-carbaldehyde via reductive amination with ammonia (B1221849) or a protected amine equivalent. Alternatively, it can be formed from 4-(halomethyl)isoquinoline through nucleophilic substitution with an amine source.

Strategy 2: Disconnection within the Isoquinoline Ring

A more fundamental approach involves the disconnection of the isoquinoline ring itself, leading to simpler acyclic precursors. This strategy leverages well-established named reactions for isoquinoline synthesis.

Disconnection c (Pomeranz-Fritsch Type): This disconnection breaks the C4-C4a and N-C1 bonds, leading back to a benzaldehyde (B42025) derivative and an aminoacetal.

Disconnection d (Bischler-Napieralski or Pictet-Spengler Type): This involves cleaving the N-C1 and C4a-C5 bonds, suggesting a phenethylamine (B48288) derivative as a key starting material.

| Disconnection | Key Intermediate(s) | Corresponding Forward Reaction |

| a | (Isoquinolin-4-ylmethyl)amine | N-Methylation (e.g., Eschweiler-Clarke, Reductive Amination) |

| b | Isoquinoline-4-carbaldehyde | Reductive Amination, Nucleophilic Substitution |

| c | Benzaldehyde derivative, Aminoacetal | Pomeranz-Fritsch Reaction |

| d | Phenethylamine derivative | Bischler-Napieralski or Pictet-Spengler Reaction |

Classical and Modern Approaches to Isoquinoline Ring Construction

The isoquinoline scaffold is a common motif in natural products and pharmaceuticals. Several classical and modern methods have been developed for its synthesis.

Bischler–Napieralski Reaction and Its Mechanistic Aspects

The Bischler–Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgwikipedia.orgnrochemistry.com

Mechanism:

The reaction proceeds through the formation of a nitrilium ion intermediate. The amide oxygen is activated by the Lewis acidic dehydrating agent, followed by elimination to form the electrophilic nitrilium ion. An intramolecular electrophilic aromatic substitution then occurs, leading to the cyclized product. Subsequent aromatization, often through oxidation, yields the isoquinoline. organic-chemistry.org

Scope and Limitations:

The Bischler-Napieralski reaction is generally effective for electron-rich aromatic rings. nrochemistry.com The presence of electron-donating groups on the phenyl ring facilitates the electrophilic cyclization. However, the reaction often requires harsh conditions, such as high temperatures, and may fail for substrates with electron-withdrawing groups. wikipedia.org A key limitation is that this method typically produces 1-substituted isoquinolines, making it less direct for the synthesis of 4-substituted isoquinolines unless the substituent is carried through from a suitably substituted starting material.

Pictet–Spengler Cyclization: Scope and Limitations

The Pictet–Spengler reaction is another fundamental method for the synthesis of tetrahydroisoquinolines, which can be aromatized to isoquinolines. quimicaorganica.orgwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. quimicaorganica.orgwikipedia.org

Mechanism:

The reaction begins with the formation of a Schiff base (or imine) from the amine and the carbonyl compound. Under acidic conditions, the imine is protonated to form an electrophilic iminium ion. This is followed by an intramolecular electrophilic attack on the aromatic ring to form the cyclized product. wikipedia.org

Scope and Limitations:

Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is most efficient with electron-rich aromatic systems. quimicaorganica.org A significant advantage is that it can be performed under milder conditions, sometimes even at room temperature. wikipedia.org However, the classical Pictet-Spengler reaction typically yields 1-substituted tetrahydroisoquinolines. Synthesizing 4-substituted isoquinolines via this route would require a starting phenethylamine with the desired substituent at the appropriate position, which can be synthetically challenging. Enzymatic Pictet-Spengler reactions using norcoclaurine synthase (NCS) have shown promise for the stereoselective synthesis of tetrahydroisoquinolines. tandfonline.com

Pomeranz–Fritsch Reaction and Subsequent Modifications

The Pomeranz–Fritsch reaction provides a direct route to the isoquinoline nucleus from a benzaldehyde and an aminoacetaldehyde diethyl acetal (B89532). wikipedia.orgthermofisher.comorganicreactions.org

Mechanism:

The reaction involves the condensation of the benzaldehyde with the aminoacetal to form a Schiff base. In the presence of a strong acid, typically sulfuric acid, the acetal is hydrolyzed, and the resulting aldehyde undergoes cyclization onto the aromatic ring, followed by dehydration to afford the isoquinoline. wikipedia.org

Scope and Limitations:

A major advantage of the Pomeranz-Fritsch reaction is its ability to produce isoquinolines that are unsubstituted at C1. quimicaorganica.org However, the reaction often suffers from low yields and requires harsh acidic conditions, which can lead to side reactions. organicreactions.org Several modifications have been developed to address these limitations. The Schlittler-Müller modification uses a benzylamine (B48309) and glyoxal (B1671930) semiacetal, which can provide better yields for certain substrates. drugfuture.com The Grela modification involves the use of N-tosyl derivatives, which can cyclize under milder acidic conditions. rsc.org Despite these improvements, the synthesis of 4-substituted isoquinolines using this method is not straightforward and generally requires a substituted benzaldehyde precursor.

Other Cyclization Reactions for Isoquinoline Scaffolds

Modern synthetic chemistry has introduced a variety of other methods for constructing the isoquinoline ring, often with improved efficiency and functional group tolerance.

Transition-Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions have emerged as powerful tools for isoquinoline synthesis. For instance, the Heck reaction of a 4-bromoisoquinoline (B23445) with an acrylate (B77674) ester can be used to introduce a substituent at the C4 position, which can then be further elaborated. nih.gov Sequential Pd-catalyzed Heck reaction and intramolecular cyclization can provide 4-methylisoquinolines. researchgate.net Nickel-catalyzed cross-coupling reactions of N-acyliminium ions derived from isoquinolines with aryl boronic acids also provide a route to substituted isoquinolines. ucla.edu

Radical Cyclizations: Radical-mediated cyclizations offer an alternative pathway to isoquinoline derivatives.

Multi-component Reactions: Reactions like the Ugi reaction followed by a Pomeranz-Fritsch cyclization allow for the rapid assembly of complex and diverse isoquinoline scaffolds from simple starting materials. nih.gov

Dearomatization-Alkylation Strategies: A recent metal- and activating-group-free method for the C-4 alkylation of isoquinolines involves a temporary dearomatization with benzoic acid, followed by reaction with a vinyl ketone electrophile. nih.govacs.org

Strategies for N-Methylation and Amine Functionalization on Isoquinoline Derivatives

Once the isoquinoline-4-ylmethylamine precursor is obtained, the final step is the introduction of the methyl group onto the nitrogen atom.

Eschweiler-Clarke Reaction:

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines. wikipedia.orgjk-sci.comnrochemistry.com It utilizes a mixture of formaldehyde (B43269) and formic acid. wikipedia.org Formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent. jk-sci.com

Mechanism:

The reaction proceeds through the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by formic acid, which is oxidized to carbon dioxide in the process. The reaction is driven to completion by the irreversible loss of CO₂. wikipedia.org For primary amines, the process occurs twice to yield the dimethylated product if excess reagents are used. To obtain the monomethylated product, careful control of the stoichiometry is required.

Reductive Amination:

Reductive amination is a more general and widely used method for the formation of C-N bonds. In the context of synthesizing this compound, it can be applied in two key steps:

Synthesis of the Primary Amine: Isoquinoline-4-carbaldehyde can be reacted with ammonia or a protected amine equivalent in the presence of a reducing agent to form (isoquinolin-4-ylmethyl)amine.

N-Methylation: The primary amine, (isoquinolin-4-ylmethyl)amine, can be reacted with formaldehyde in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the desired N-methylated product. chimia.ch

This method offers the advantage of using milder reducing agents compared to the formic acid used in the Eschweiler-Clarke reaction.

Reductive Amination Protocols for N-Methyl Amine Formation

Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. youtube.com In the context of synthesizing this compound, this process typically involves two main steps: the formation of an imine from isoquinoline-4-carbaldehyde and methylamine (B109427), followed by the reduction of this imine intermediate. youtube.com

The initial reaction between the aldehyde and methylamine, often performed in a slightly acidic medium (e.g., pH ~5) to catalyze the reaction, produces a transient iminium ion. youtube.com This intermediate is then reduced in situ to the target secondary amine. A key advantage of this method is the availability of "one-pot" procedures where the aldehyde, amine, and a selective reducing agent are combined, simplifying the synthetic workflow. youtube.com

A critical aspect of this protocol is the choice of the reducing agent. While powerful reductants like sodium borohydride (NaBH₄) can be used, they may also reduce the initial aldehyde. To circumvent this, milder and more selective reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed. youtube.com These reagents are less reactive towards ketones and aldehydes but readily reduce the more electrophilic iminium ion intermediate. youtube.comredalyc.org

| Starting Materials | Reducing Agent | Solvent | Conditions | Outcome |

| Isoquinoline-4-carbaldehyde, Methylamine | Sodium cyanoborohydride (NaBH₃CN) | Methanol | Slightly acidic (pH ~5-6), Room Temp | Selective formation of the secondary amine. NaBH₃CN does not readily reduce the aldehyde. |

| Isoquinoline-4-carbaldehyde, Methylamine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | Room Temp | Efficient and mild reduction of the intermediate iminium ion. |

| Isoquinoline-4-carbaldehyde, Methylamine | Sodium borohydride (NaBH₄) | Methanol | Stepwise approach: Imine formation first, then addition of NaBH₄ at low temperature. | Requires careful control to prevent premature reduction of the aldehyde. |

| Isoquinoline-4-carbaldehyde, Methylamine | H₂/Palladium on Carbon (Pd/C) | Ethanol | Hydrogenation | Catalytic hydrogenation can also be used to reduce the imine bond. |

Alkylation Reactions Utilizing Methylating Agents

An alternative route to this compound involves the direct N-alkylation of the primary amine, (isoquinolin-4-yl)methanamine. This nucleophilic substitution reaction utilizes a methylating agent to introduce the methyl group onto the nitrogen atom.

Common methylating agents for this transformation include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the acid generated during the reaction and to deprotonate the primary amine, increasing its nucleophilicity.

A potential challenge in this method is controlling the degree of alkylation. The newly formed secondary amine can compete with the starting primary amine for the methylating agent, leading to the formation of the tertiary amine, N,N-dimethyl-(isoquinolin-4-ylmethyl)amine, and even the quaternary ammonium (B1175870) salt. To favor mono-methylation, reaction conditions can be optimized by using a stoichiometric amount of the methylating agent, controlling the temperature, and adjusting the concentration of reactants.

| Starting Amine | Methylating Agent | Base | Solvent | Key Considerations |

| (Isoquinolin-4-yl)methanamine | Methyl Iodide (CH₃I) | K₂CO₃ | Acetonitrile (B52724) | Highly reactive, risk of over-alkylation. Use of 1 equivalent of CH₃I is recommended. |

| (Isoquinolin-4-yl)methanamine | Dimethyl Sulfate ((CH₃)₂SO₄) | NaHCO₃ | Dichloromethane | A less volatile and often more manageable alternative to methyl iodide. |

| (Isoquinolin-4-yl)methanamine | Formaldehyde/Formic Acid (Eschweiler-Clarke reaction) | - | Formic Acid | A classic method for reductive N-methylation that avoids over-alkylation issues. |

Amidation and Subsequent Reduction Approaches

A two-step approach involving the formation of an amide followed by its reduction offers a robust pathway to this compound. This method begins with the coupling of isoquinoline-4-carboxylic acid and methylamine to form the corresponding N-methylisoquinoline-4-carboxamide. nih.govresearchgate.net

The amidation step typically requires the activation of the carboxylic acid using a coupling agent to facilitate the reaction with the relatively non-nucleophilic methylamine. A wide array of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or various phosphonium (B103445) and uronium salts (e.g., HATU, HBTU), can be employed. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with methylamine.

In the second step, the resulting N-methylisoquinoline-4-carboxamide is reduced to the target secondary amine. Powerful reducing agents are necessary for this transformation, with lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) or diethyl ether being the most common choice. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), also serve as effective reagents for the reduction of amides. researchgate.net

Advanced Synthetic Methodologies for Isoquinoline-Amine Conjugates

Modern organic synthesis has introduced powerful methodologies that allow for the rapid and diverse construction of complex molecular scaffolds, including isoquinoline-amine conjugates.

Multicomponent Reactions (MCRs) for Scaffold Diversity (e.g., Ugi Post-Cyclization)

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are highly valued for their efficiency and ability to generate molecular diversity. beilstein-journals.orgnih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, reacting an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.orgmdpi.com

This reaction can be ingeniously coupled with a subsequent cyclization step to build complex heterocyclic systems like isoquinolones. acs.org For instance, by using a 2-halobenzoic acid as the acidic component in an Ugi reaction, the resulting product is primed for an intramolecular cyclization. A subsequent metal-catalyzed reaction, such as a Heck reaction, can then forge the isoquinoline ring system. nih.gov This Ugi post-cyclization strategy allows for the variation of all four initial components, providing a powerful tool for creating a large library of diverse isoquinoline-amine analogues in a combinatorial fashion. researchgate.net

Metal-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig Arylamination, Goldberg–Ullmann-type Coupling)

The formation of the aryl C-N bond is a cornerstone of many synthetic strategies, and modern metal-catalyzed cross-coupling reactions have revolutionized this field. The Buchwald–Hartwig amination, a palladium-catalyzed reaction, is a premier method for coupling amines with aryl halides or triflates. wikipedia.orglibretexts.org This reaction could be applied to synthesize this compound analogues by coupling an appropriately substituted 4-haloisoquinoline with methylamine or its derivatives. arkat-usa.orgresearchgate.net The reaction's broad substrate scope and tolerance for various functional groups are significant advantages. ias.ac.in The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is key to achieving high efficiency and yield. ias.ac.in

The Goldberg–Ullmann reaction is a related copper-catalyzed C-N coupling process. wikipedia.orgnih.gov While traditionally requiring harsh conditions like high temperatures, modern advancements have led to milder protocols using chelating ligands. nih.govfrontiersin.orgscispace.com This method provides a valuable alternative to palladium-based systems for the synthesis of N-arylated isoquinoline amines.

| Reaction | Metal/Catalyst | Ligand Examples | Halide/Leaving Group | Amine | Key Features |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Xantphos, JohnPhos, BINAP | -Br, -I, -OTf | Primary & Secondary Amines | Mild conditions, high functional group tolerance, broad ligand scope. wikipedia.orgresearchgate.net |

| Goldberg-Ullmann Coupling | Copper (e.g., CuI, Cu powder) | Phenanthroline, Amino acids | -I, -Br | Primary & Secondary Amines, Amides | Often lower cost than palladium, complementary reactivity. wikipedia.orgnih.gov |

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving control over the regiochemistry and stereochemistry is a primary goal in advanced synthesis. For this compound derivatives, regioselectivity often pertains to controlling the position of substituents on the isoquinoline ring. For example, direct C-H functionalization or reactions on pre-functionalized isoquinolines can be guided by directing groups to install substituents at specific sites, such as C-4. nih.gov Annulation reactions of specifically designed precursors can also provide a high degree of regiocontrol in building the heterocyclic core. mdpi.com

Stereoselectivity becomes relevant when a chiral center is introduced into the molecule, for instance, by modifying the side chain. The synthesis of specific stereoisomers (enantiomers or diastereomers) typically requires the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, the reduction of an imine precursor with a chiral reducing agent or the use of a chiral catalyst in a coupling reaction could, in principle, lead to the enantioselective synthesis of chiral this compound derivatives. While specific examples for the parent compound are not widely reported, the principles of asymmetric synthesis are broadly applicable to its derivatives.

Detailed Spectroscopic and Crystallographic Data for this compound Not Publicly Available

Therefore, it is not possible to provide specific data tables or detailed research findings for the following analytical techniques as requested:

Structural Elucidation and Advanced Characterization Techniques in Chemical Research

X-ray Crystallography:There is no available data on the crystal structure or solid-state molecular architecture of this compound.

Without access to primary research data, a scientifically accurate and detailed article adhering to the specified outline cannot be constructed. The generation of such content would require speculation, which falls outside the scope of factual reporting. Further empirical research would be necessary to establish the precise structural and chemical properties of N-methyl-(isoquinolin-4-ylmethyl)amine.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a cornerstone of chemical characterization, providing the foundational data required to verify the empirical formula of a newly synthesized or isolated compound. This analytical technique determines the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N) for organic compounds—within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical data, typically within a ±0.4% margin of error, lends strong support to the proposed structure and purity of the compound.

For the compound This compound , which has a molecular formula of C₁₁H₁₂N₂, the theoretical elemental composition can be calculated based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ). The total molecular weight of the compound is 172.23 g/mol .

The theoretical percentages are as follows:

Carbon (C): (11 * 12.01 / 172.23) * 100% = 76.71%

Hydrogen (H): (12 * 1.008 / 172.23) * 100% = 7.02%

Nitrogen (N): (2 * 14.01 / 172.23) * 100% = 16.27%

In a typical research setting, a purified sample of This compound would be subjected to combustion analysis. This process involves burning a small, precisely weighed amount of the substance in a stream of oxygen. The combustion products, carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas), are collected and measured. The amounts of these products are then used to calculate the original mass percentages of C, H, and N in the sample.

While specific experimental data for the elemental analysis of This compound is not available in the reviewed literature, the expected results from such an analysis would be presented in a format similar to the table below. The "Found (%)" column would contain the data obtained from the elemental analyzer.

| Element | Theoretical (%) | Found (%) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 76.71 | Data not available | Data not available |

| Hydrogen (H) | 7.02 | Data not available | Data not available |

| Nitrogen (N) | 16.27 | Data not available | Data not available |

The verification of the empirical formula through elemental analysis is a critical checkpoint in the structural elucidation of a molecule. It provides a quantitative measure of a compound's elemental composition, which, in conjunction with other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), allows for the unambiguous confirmation of its chemical structure. For This compound , the congruence of experimental elemental analysis data with the theoretical values derived from the C₁₁H₁₂N₂ formula would be an indispensable step in its definitive characterization.

Computational Chemistry and Molecular Modeling Studies of N Methyl Isoquinolin 4 Ylmethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule at the electronic level. These methods are fundamental in predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for optimizing molecular geometry to its lowest energy state, providing a realistic 3D representation of the molecule.

For N-methyl-(isoquinolin-4-ylmethyl)amine, a DFT approach, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to perform geometry optimization. This process calculates the spatial coordinates of each atom, minimizing the total energy of the molecule to predict the most stable conformation. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. Studies on related N-heterocyclic compounds have successfully used this methodology to correlate theoretical parameters with experimental data, confirming the reliability of DFT in predicting molecular structures. wikipedia.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (Note: This data is illustrative of typical DFT output, as specific published values for this compound are not available.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (amine) | 1.47 Å |

| Bond Length | N-C (methyl) | 1.45 Å |

| Bond Length | C-C (ring-methylene) | 1.51 Å |

| Bond Angle | C-N-C (amine) | 112° |

| Bond Angle | Isoquinoline (B145761) C-C-N | 109.5° |

Understanding a molecule's reactivity and interaction sites is crucial for drug design. Electrostatic potential maps and frontier molecular orbital analysis are standard tools for this purpose.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the total electrostatic potential mapped onto the electron density surface of a molecule. It is invaluable for identifying the regions that are rich or poor in electrons. For this compound, an MEP analysis would highlight:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are typically located around electronegative atoms, such as the nitrogen atom in the isoquinoline ring.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are usually found around hydrogen atoms, particularly the amine proton.

Frontier Molecular Orbitals (FMO): Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comchemicalbook.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A smaller energy gap suggests higher reactivity. For isoquinoline derivatives, the HOMO is often distributed over the isoquinoline ring system, while the LUMO's location can vary based on substituents, indicating the primary sites for electron donation and acceptance.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative of typical FMO analysis output.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a cornerstone of structure-based drug design, helping to predict the binding mode and affinity of a ligand to a target protein.

In a typical molecular docking study, the 3D structure of this compound would be docked into the active site of a target protein. The process involves sampling a wide range of possible conformations of the ligand within the protein's binding pocket. Docking algorithms then score these poses based on various factors, including shape complementarity and intermolecular interactions.

The primary interactions that stabilize the ligand-protein complex include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group in the amine) and acceptors (like oxygen or nitrogen atoms in protein residues).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (such as the aromatic isoquinoline ring) and hydrophobic amino acid residues.

Pi-Pi Stacking: Aromatic rings of the ligand and protein residues (e.g., Phenylalanine, Tyrosine) can stack on top of each other.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Docking studies on similar isoquinoline-based compounds have successfully identified these types of interactions, providing a rational basis for their observed biological activity. researchgate.net

A key output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A more negative binding energy indicates a more stable ligand-protein complex and, theoretically, a higher binding affinity. This value is calculated by a scoring function that approximates the free energy of binding.

From the binding energy (ΔG), the inhibition constant (Ki) can be predicted. Ki represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. For various isoquinoline derivatives, docking studies have predicted binding energies ranging from -7 to -11 kcal/mol against different protein targets. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound Against a Hypothetical Protein Target (Note: This data is for illustrative purposes.)

| Protein Target | Binding Energy (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

|---|---|---|---|

| Kinase A | -8.5 | 150 | LYS76, GLU91, PHE166 |

| Protease B | -9.2 | 85 | ASP25, GLY27, ILE50 |

Post-docking analysis is crucial for visualizing and identifying the specific amino acid residues in the protein's active site that form key interactions with the ligand. This analysis reveals which residues are critical for anchoring the molecule in the binding pocket. For example, the nitrogen of the isoquinoline ring might form a hydrogen bond with a serine or threonine residue, while the methylamino group could interact with an aspartic or glutamic acid residue. Identifying these key residues is vital for understanding the mechanism of action and for designing new derivatives with improved potency and selectivity.

Molecular Dynamics (MD) Simulations

No specific molecular dynamics simulation studies have been published for this compound. Such research would be invaluable for understanding its behavior at an atomic level.

Evaluation of Ligand-Protein Complex Stability and Dynamic Behavior

To evaluate the stability of this compound when bound to a protein target, researchers would typically perform MD simulations. These simulations would track the atomic movements of the ligand-protein complex over time, allowing for the calculation of metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). Analysis of these metrics would reveal the stability of the binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the complex's stability. Currently, no such analysis has been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) and De Novo Design Approaches

While QSAR and de novo design studies have been conducted on various classes of isoquinoline derivatives, none have specifically focused on or included this compound in their datasets. japsonline.comjapsonline.comnih.gov

Development of Predictive Models for Chemical Activity

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a predictive QSAR model for analogues of this compound, a dataset of structurally similar compounds with corresponding measured biological activities would be required. Molecular descriptors would be calculated for each compound, and statistical methods would be used to build a model that could predict the activity of new, untested analogues. Research of this nature for this compound has not been identified.

Structure Activity Relationship Sar Investigations of N Methyl Isoquinolin 4 Ylmethyl Amine Analogues

Mechanistic Research and Molecular Target Identification for N Methyl Isoquinolin 4 Ylmethyl Amine

In Vitro Biochemical and Cellular Assays for Investigating Compound Function

In vitro assays are fundamental in determining the biological activity of a compound by testing it outside of a living organism, typically in a controlled environment like a test tube or a petri dish.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Transferases)

Enzyme inhibition assays are conducted to determine if a compound can block or reduce the activity of specific enzymes. For instance, related isoquinoline (B145761) structures have been investigated as inhibitors of enzymes like Cyclin-Dependent Kinase 4 (CDK4). nih.gov A typical study would measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). However, no such enzyme inhibition data has been published for N-methyl-(isoquinolin-4-ylmethyl)amine.

Receptor Binding and Activation Studies

These studies assess whether a compound can bind to a cellular receptor and, if so, whether it activates (agonist) or blocks (antagonist) the receptor. Techniques often involve radioligand binding assays to determine the compound's affinity (Ki) for the receptor. While research exists on how various ligands interact with receptors like the trace amine-associated receptor 1 (TAAR1) or sigma receptors (σRs), there are no studies linking this compound to any specific receptor. nih.govnih.gov

Cellular Pathway Modulation and Reporter Gene Assays

To understand how a compound affects cellular processes, researchers investigate its impact on signaling pathways. Reporter gene assays are a common tool, where a reporter gene (e.g., luciferase) is linked to a specific cellular pathway. A change in the reporter's signal indicates modulation of the pathway. For example, such assays have been used to understand the effects of other compounds on the PI3K/AKT/mTOR pathway or to study the consequences of heat shock on cellular proteins. nih.govnih.gov No published research has applied these methods to this compound.

Identification and Validation of Specific Molecular Targets

Once a compound shows biological activity, the next step is to identify and confirm its precise molecular target(s).

Application of Chemical Probes and Activity-Based Protein Profiling for Target Deconvolution

Chemical probes, which are modified versions of the compound, can be used to isolate its binding partners from a complex mixture of proteins. Activity-based protein profiling (ABPP) is another advanced technique that uses reactive probes to label active enzymes, allowing for the identification of a compound's target. These sophisticated methods have not been applied to this compound.

Genetic and Proteomic Approaches for Target Confirmation

Genetic methods, such as siRNA or CRISPR, can be used to reduce the expression of a suspected target protein. If the compound's effect is diminished in these modified cells, it helps to validate the target. Quantitative proteomics can also provide a broad view of how a compound affects the levels of many proteins within a cell, offering clues to its mechanism of action. nih.gov There is currently no literature available that employs these genetic or proteomic strategies to identify or validate the molecular targets of this compound.

Elucidation of Molecular Mechanisms of Action

Due to the absence of specific research on this compound, the following sections on its molecular mechanisms cannot be populated with detailed, evidence-based information.

There is currently no published research that provides a detailed analysis of the binding modes and specific molecular interactions of this compound at the active site of any biological target. Such an analysis would typically involve techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to identify key amino acid residues and the types of chemical bonds (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that stabilize the ligand-receptor complex.

Similarly, there are no available studies investigating whether this compound functions as an allosteric modulator or a covalent inhibitor. Research into these mechanisms would require specific experimental assays to determine if the compound can modulate the activity of a primary ligand at a distinct binding site or if it forms a stable, covalent bond with its target protein.

Advanced Analytical Methodologies for Research on N Methyl Isoquinolin 4 Ylmethyl Amine

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a fundamental technique for separating components of a mixture. In the context of N-methyl-(isoquinolin-4-ylmethyl)amine research, various chromatographic methods are employed to ensure the quality and integrity of the compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of non-volatile compounds like this compound. The technique uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For amine-containing compounds, reversed-phase HPLC (RP-HPLC) is commonly used. impactfactor.org A typical setup involves a C18 column as the stationary phase and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. impactfactor.orgnih.gov To achieve optimal peak shape and resolution for basic compounds like amines, ion-pairing agents or pH-adjusted mobile phases are often necessary. nih.gov Detection is frequently performed using an ultraviolet (UV) detector, set at a wavelength where the isoquinoline (B145761) ring system exhibits strong absorbance. nih.gov

Method validation is critical and is performed according to established guidelines to ensure reliability. nih.gov Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For instance, a validated HPLC method for a related compound demonstrated excellent linearity with a correlation coefficient (r²) of 0.9999 and high precision and accuracy over the tested concentration range. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) impactfactor.org |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, ammonium (B1175870) acetate) nih.govptfarm.pl |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detector | UV-Vis Detector (e.g., at 239 nm or 254 nm) nih.govptfarm.pl |

| Internal Standard | A stable compound with similar chromatographic properties (e.g., Propylparaben) nih.gov |

Gas Chromatography (GC) for Volatile Intermediates and Products

Gas Chromatography (GC) is the method of choice for separating and analyzing volatile and thermally stable compounds. researchgate.net In the synthesis of this compound, GC is valuable for monitoring volatile starting materials, intermediates, or byproducts. It is also used to quantify residual volatile amines in the final product. researchgate.net

The analysis of volatile amines by GC can be challenging due to their polarity, which can lead to poor peak shapes (tailing) on standard non-polar columns. researchgate.net To overcome this, specialized columns designed for amine analysis are often used, or the analytes can be derivatized to make them less polar and more volatile. nih.gov A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and wide linear range. ispub.com A generic GC-FID method can be developed to analyze a wide range of volatile amines in a single run, significantly speeding up the development of synthetic routes. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | BP 624 or specialized amine column (e.g., 30m x 0.53mm i.d.) ispub.com |

| Carrier Gas | Nitrogen or Helium ispub.com |

| Injection Mode | Split injection ispub.com |

| Injector Temperature | 230 °C ispub.com |

| Oven Program | Initial hold at 40°C, followed by a temperature ramp (e.g., 10°C/min) to a final temperature ispub.com |

| Detector | Flame Ionization Detector (FID) ispub.com |

| Detector Temperature | 250 °C ispub.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. thieme.debartleby.com It allows chemists to quickly assess the consumption of starting materials and the formation of products. nih.govrsc.org In the synthesis of this compound, TLC can be used to determine the optimal reaction time and to check the completeness of the reaction. rsc.org

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a glass or aluminum sheet coated with a thin layer of a stationary phase like silica (B1680970) gel. khanacademy.orgyoutube.com The plate is then placed in a sealed chamber with a shallow pool of a solvent system (the mobile phase). youtube.com The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. khanacademy.org

Spots are visualized under UV light if the compounds are UV-active, or by staining with a reagent that reacts with the compounds to produce colored spots. youtube.comnih.gov For amines, specific staining reagents like ninhydrin (B49086) or Dragendorff's reagent can be used for visualization. youtube.com The purity of a compound can also be preliminarily checked, as a pure compound should ideally appear as a single spot. youtube.com

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates nih.gov |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent (e.g., Ethyl acetate/n-hexane, 1:2 v/v) nih.gov |

| Application | Capillary spotting of the reaction mixture at different time points youtube.com |

| Development | In a closed chamber until the solvent front nears the top of the plate |

| Visualization | UV lamp (254 nm) and/or staining with an appropriate reagent (e.g., iodine vapor, ninhydrin) youtube.com |

Hyphenated Techniques for Comprehensive Characterization and Impurity Analysis in Research Samples

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Trace Impurities

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable technique for the identification and quantification of trace-level impurities in pharmaceutical research. hpst.cznih.gov It combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This is particularly crucial for identifying potentially genotoxic impurities, which must be controlled at very low levels. nih.govmdpi.com

In this technique, the eluent from the LC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI), where the analyte molecules are ionized. nih.govnih.gov The first mass analyzer selects the precursor ion (the molecular ion of the impurity), which is then fragmented. The second mass analyzer separates the resulting product ions, creating a unique fragmentation pattern that serves as a structural fingerprint for definitive identification. nih.gov

For quantitative analysis, the highly selective and sensitive multiple reaction monitoring (MRM) mode is often used. nih.govmdpi.com Validated LC-MS/MS methods can achieve very low limits of quantification, often in the nanogram per milliliter (ng/mL) range, with excellent accuracy and precision. nih.govmdpi.com

| Parameter | Typical Setting |

|---|---|

| LC System | UHPLC/HPLC with a reversed-phase column (e.g., C18) hpst.cznih.gov |

| Mobile Phase | Gradient elution with acetonitrile/methanol and aqueous ammonium formate/acetate researchgate.net |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govnih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) hpst.cz |

| Scan Mode | Full Scan for unknown identification; Multiple Reaction Monitoring (MRM) for quantification nih.gov |

| Validation | Specificity, linearity, accuracy, precision, LOD, LOQ are determined researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer, making it a powerful tool for the separation, identification, and quantification of volatile and semi-volatile compounds in a sample. nih.gov It is widely used for the analysis of residual solvents, volatile reaction byproducts, or degradation products in pharmaceutical substances. ispub.comnih.gov

Sample introduction can be done via direct injection or by using headspace or thermal desorption techniques for trace analysis of volatiles from a solid or liquid matrix. nih.govnih.gov As components elute from the GC column, they enter the MS ion source (typically electron ionization - EI), where they are fragmented in a reproducible manner. ispub.com The resulting mass spectrum is a unique fingerprint that can be compared against spectral libraries (like NIST) for positive identification. nih.gov For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. nih.gov

| Parameter | Typical Setting |

|---|---|

| Sample Introduction | Direct liquid injection, Headspace (HS), or Thermal Desorption (TD) nih.govnih.gov |

| GC Column | Capillary column (e.g., 30 m length, 0.25 mm i.d.) with a non-polar or mid-polar stationary phase ispub.com |

| Carrier Gas | Helium ispub.com |

| Oven Program | Temperature programming to separate compounds with a wide range of boiling points ispub.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV ispub.com |

| Mass Analyzer | Quadrupole or Ion Trap ispub.com |

| Detection Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification nih.gov |

Spectroscopic Methods for Quantitative Research Applications

Spectroscopic methods are indispensable for the quantitative analysis of chemical compounds. Techniques such as UV-Vis absorption spectroscopy and fluorescence spectroscopy could theoretically be applied to the quantitative determination of this compound, leveraging the chromophoric and potential fluorophoric nature of the isoquinoline ring system.

UV-Visible Spectroscopy: The isoquinoline moiety in this compound contains a conjugated aromatic system that absorbs ultraviolet (UV) and possibly visible light at specific wavelengths. According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample could then be determined by measuring its absorbance and interpolating from the calibration curve. While this method is straightforward, its selectivity can be limited in complex matrices where other components may also absorb at the same wavelength.

Fluorescence Spectroscopy: Some isoquinoline alkaloids are known to be fluorescent. If this compound exhibits native fluorescence, this technique would offer a highly sensitive and selective method for quantification. The process would involve exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is typically proportional to the analyte's concentration over a certain range. This method is generally more sensitive and selective than UV-Vis absorption spectroscopy.

Raman Spectroscopy: Raman spectroscopy is another technique that could be employed for quantitative analysis. horiba.com It measures the inelastic scattering of monochromatic light, providing a specific vibrational fingerprint of a molecule. The intensity of characteristic Raman peaks is proportional to the concentration of the analyte. While less commonly used for routine quantification than UV-Vis, it can be advantageous for its high specificity and ability to analyze samples in various states with minimal preparation.

Table 2: Potential Spectroscopic Methods for Quantitative Analysis of this compound

| Method | Principle | Potential Application | Advantages | Limitations |

| UV-Visible Spectroscopy | Measurement of light absorption by the conjugated isoquinoline ring system. | Rapid quantification in pure solutions or simple mixtures. | Simple, cost-effective, readily available instrumentation. | Low selectivity in complex matrices; potential for interference. |

| Fluorescence Spectroscopy | Measurement of light emitted by the molecule after excitation at a specific wavelength. | Highly sensitive and selective quantification, provided the compound is fluorescent. | High sensitivity and selectivity. | Not all compounds are naturally fluorescent; susceptibility to quenching. |

| Raman Spectroscopy | Measurement of inelastic scattering of light, providing a vibrational fingerprint. | Specific quantification in complex solid or liquid samples. | High specificity, non-destructive, minimal sample preparation. | Inherently weak signal, potential for fluorescence interference. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-(isoquinolin-4-ylmethyl)amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via selective N-monodemethylation of tertiary amines. A chromatography-like column with distinct reaction zones (oxidation, deoxygenative demethylation, and purification) is effective. For example, oxidizing tertiary amines to N-oxides, followed by autocatalytic demethylation using carbamyl-iminium intermediates, achieves 94% yield. Solvent choice (e.g., replacing chloroform with dihydrolevoglucosenone) maintains yield while improving sustainability . Alternative routes involve alkylation of primary amines with benzyl halides under basic conditions (K₂CO₃/NaOH in DCM/EtOH at 25–40°C), yielding 65–80% .

Q. What purification techniques are effective for isolating N-methyl-(isoquinolin-4-ylmethyl)amine from byproducts?

- Methodological Answer : A three-zone column system is critical:

- Zone 1 : Oxidizes tertiary amines to N-oxides.

- Zone 2 : Facilitates deoxygenative demethylation via Mannich intermediates, releasing HCHO.

- Zone 3 : Removes impurities (e.g., formaldehyde, residual solvents).

Solvent substitution (e.g., cyrene® for chloroform) reduces environmental impact without compromising purity .

Q. Which analytical methods validate the structure and purity of N-methyl-(isoquinolin-4-ylmethyl)amine?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm methyl and isoquinoline proton environments. High-resolution mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via HPLC with UV detection (λ~255 nm, common for aromatic amines) and elemental analysis .

Advanced Research Questions

Q. How can researchers optimize N-monomethylation to avoid over-methylation or salt formation?

- Methodological Answer : Employ controlled demethylation using a laccase mediator system, which selectively removes one methyl group. However, yields (~70%) may be lower than column-based methods (94%). Optimize pH and mediator concentration to suppress side reactions like N-oxide accumulation . For alkylation, use stoichiometric control (1:1 amine:alkylating agent) and monitor reaction progress via TLC to halt at the secondary amine stage .

Q. How do steric and electronic factors influence the reactivity of intermediates in the synthesis of N-methyl-(isoquinolin-4-ylmethyl)amine?

- Methodological Answer : Steric hindrance from the isoquinoline group slows nucleophilic substitution. Electronic effects (e.g., electron-withdrawing substituents) reduce amine basicity, requiring stronger bases (e.g., NaH instead of K₂CO₃). For example, chlorine substituents deactivate intermediates, necessitating longer reaction times (4 days vs. 12 hours) . Computational modeling (DFT) can predict reactive sites and guide catalyst selection .

Q. How can contradictions in yield data between different demethylation methods be resolved?

- Methodological Answer : Compare reaction conditions:

| Method | Yield | Key Limitation | Reference |

|---|---|---|---|

| Column-based demethylation | 94% | Requires specialized equipment | |

| Laccase mediator system | ~70% | Enzyme instability | |

| Validate reproducibility by repeating experiments under identical conditions (solvent, temperature, catalyst loading). Use kinetic studies to identify rate-limiting steps (e.g., N-oxide degradation efficiency) . |

Methodological Tables

Table 1. Key Reaction Conditions for Alkylation of Primary Amines

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Benzyl bromide | DCM/EtOH | 25–40°C | 65–80 |

Table 2. Comparison of Demethylation Methods

| Method | Yield | Solvent | Scalability |

|---|---|---|---|

| Column-based | 94% | Cyrene® | High |

| Laccase mediator system | ~70% | Aqueous buffer | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.